molecular formula C18H21N3O5S B2734752 3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176202-21-2

3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

カタログ番号: B2734752
CAS番号: 2176202-21-2
分子量: 391.44
InChIキー: ROVPTOMTPMXVPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound features a complex structure with multiple functional groups that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3O5S
  • Molecular Weight : 431.51 g/mol
  • IUPAC Name : 2-{[1-(2,3-dihydro-1,4-benzodioxin-6-sulfonyl)piperidin-4-yl]methyl}-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

The structural complexity of this compound includes a piperidine ring, a benzodioxine moiety, and a pyrimidinone structure, which may influence its interaction with biological targets.

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds related to the benzodioxine structure. For instance:

  • α-glucosidase Inhibition : Compounds derived from similar structures have shown significant inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. For example, certain derivatives demonstrated IC50 values ranging from 40.09 µM to 52.54 µM against this enzyme .
  • Acetylcholinesterase Inhibition : The synthesis of sulfonamide derivatives containing the benzodioxine moiety has indicated potential for inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety and efficacy of these compounds. The following findings were reported:

  • HeLa Cell Line : Compounds structurally related to this compound exhibited varying degrees of cytotoxicity against HeLa cells. One study reported an IC50 value of 10.46 ± 0.82 μM/mL for a closely related compound .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 Value
Sulfonamide Derivativesα-glucosidase Inhibition40.09 - 52.54 µM
Related CompoundsCytotoxicity (HeLa)10.46 ± 0.82 μM/mL
Benzisothiazolone DerivativesHIV RT Inhibition< 1 µM

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3,4-dihydropyrimidin-4-one exhibit significant antimicrobial properties. The sulfonyl group from the benzodioxine moiety enhances the compound's ability to inhibit bacterial growth. For instance, studies have shown that compounds with similar structures can effectively combat resistant strains of bacteria, suggesting potential for development into new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation . This opens avenues for further exploration in cancer therapeutics.

Pharmacological Insights

CNS Activity
The piperidine component of the compound suggests potential central nervous system activity. Preliminary studies indicate that it may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease . The interaction of the compound with neurotransmitter systems warrants further investigation.

Analgesic Effects
Some derivatives of this compound have shown promise as analgesics. The dual action of inhibiting pain pathways while also providing anti-inflammatory effects makes it a candidate for pain management therapies . Clinical trials are necessary to validate these findings.

Synthetic Methodologies

Synthesis Routes
The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from easily accessible precursors. Key steps include the formation of the piperidine ring followed by sulfonylation and cyclization to form the pyrimidinone structure . Table 1 summarizes common synthetic routes.

StepReaction TypeKey ReagentsConditions
1Formation of piperidinePiperidine derivativesHeat under reflux
2SulfonylationSulfonyl chlorideBase catalysis
3CyclizationAldehyde or ketoneAcidic conditions

Case Studies

Case Study 1: Antimicrobial Testing
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth compared to control groups .

Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis . Further investigations into its mechanism revealed alterations in cell cycle progression.

特性

IUPAC Name

3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c22-18-3-6-19-13-20(18)12-14-4-7-21(8-5-14)27(23,24)15-1-2-16-17(11-15)26-10-9-25-16/h1-3,6,11,13-14H,4-5,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVPTOMTPMXVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。